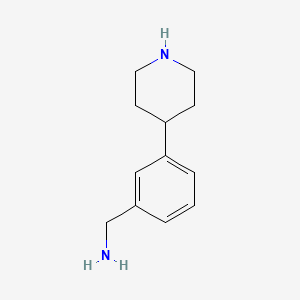

(3-(Piperidin-4-yl)phenyl)methanamine

Description

Significance of Piperidine (B6355638) and Phenylmethanamine Moieties in Synthetic Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. nih.gov Its prevalence is attributed to its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The saturated, six-membered nitrogen-containing ring can exist in a stable chair conformation, providing a three-dimensional scaffold that can be strategically functionalized to interact with biological targets. In medicinal chemistry, the piperidine moiety is often referred to as a "privileged scaffold" due to its presence in numerous approved drugs across various therapeutic areas, including oncology and central nervous system (CNS) disorders. nih.gov

Phenylmethanamine, also known as benzylamine, is another fundamental building block in organic synthesis. It consists of a benzyl (B1604629) group attached to an amine, providing a reactive handle for a multitude of chemical transformations. The primary amine group is nucleophilic and can readily participate in reactions such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. The phenyl ring itself can be substituted to modulate the electronic and steric properties of the molecule, further expanding its synthetic utility. Its role as a precursor in the industrial production of many pharmaceuticals is well-established.

Role of (3-(Piperidin-4-yl)phenyl)methanamine as a Key Chemical Building Block

The strategic fusion of the piperidine and phenylmethanamine moieties in this compound creates a bifunctional molecule with distinct reactive sites. This duality makes it a highly valuable intermediate in the construction of more complex molecular architectures. The primary aminomethyl group can be readily derivatized, while the secondary amine of the piperidine ring offers another point for chemical modification, often after appropriate protection-deprotection strategies.

This compound serves as a scaffold to which various functional groups can be appended, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of this compound have been synthesized and investigated for their potential as antileukemic agents. nih.govresearchgate.net In these studies, the aminomethyl group is often acylated or otherwise modified to introduce diverse substituents, leading to the identification of compounds with potent antiproliferative activity. nih.govresearchgate.net

Table 1: Key Reactive Sites of this compound

| Reactive Site | Chemical Group | Common Transformations |

| Primary Amine | -CH₂NH₂ | Acylation, Alkylation, Reductive Amination, Sulfonylation |

| Secondary Amine | Piperidine -NH- | N-Alkylation, N-Arylation, Amide Coupling (after protection/deprotection) |

| Aromatic Ring | Phenyl | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) |

Overview of Advanced Research Themes Related to the Compound's Structure and Reactivity

The structural features of this compound have spurred several advanced research themes aimed at exploiting its therapeutic potential. A significant area of investigation involves the design and synthesis of novel inhibitors for various biological targets by utilizing this compound as a core scaffold. For example, the piperidine scaffold is a key component in the design of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-4), which are targets for the treatment of type 2 diabetes. nih.gov

Furthermore, the conformational properties of the piperidine ring in derivatives of this compound are a subject of detailed study. The orientation of substituents on the piperidine ring (axial vs. equatorial) can have a profound impact on biological activity. nih.gov Conformational analysis, often aided by computational modeling and NMR spectroscopy, is crucial for understanding how these molecules interact with their biological targets and for the rational design of more potent and selective compounds. nih.govresearchgate.net

Another research avenue focuses on the development of CNS-penetrant molecules. The physicochemical properties conferred by the piperidine and phenylmethanamine moieties can be fine-tuned to achieve optimal brain penetration for targeting neurological disorders. Research in this area includes the synthesis of piperidine-containing compounds as muscarinic antagonists and H1-antihistamines for potential use in treating CNS conditions. nih.govnih.gov The reactivity of the aminomethyl group is central to these efforts, allowing for the introduction of functionalities that modulate properties like lipophilicity and hydrogen bonding potential, which are critical for crossing the blood-brain barrier.

In the context of cancer therapy, research has extended to the synthesis of piperidine derivatives as potential anticancer agents, with studies exploring their effects on various cancer cell lines and their mechanisms of action, such as the induction of apoptosis. nih.govnih.gov The this compound scaffold provides a versatile platform for generating libraries of compounds for high-throughput screening and subsequent optimization in the quest for novel oncology therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

(3-piperidin-4-ylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,14H,4-7,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBWDEKBEYUNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3 Piperidin 4 Yl Phenyl Methanamine and Its Derivatives

Retrosynthetic Analysis for the (3-(Piperidin-4-yl)phenyl)methanamine Core

Retrosynthetic analysis of this compound reveals several logical bond disconnections that pave the way for practical synthetic routes. The primary disconnections are:

C-N Bond of the Methanamine: The aminomethyl group can be disconnected through a transformation such as reductive amination. This leads back to the precursor aldehyde, 3-(piperidin-4-yl)benzaldehyde . This is a common and effective strategy for installing primary amine functionalities.

C-C Bond of the Phenyl-Piperidine Linkage: The bond connecting the phenyl and piperidine (B6355638) rings is a key disconnection point. This suggests two main retrosynthetic strategies, typically involving a metal-catalyzed cross-coupling reaction:

Strategy A: Disconnection leads to a phenyl-based building block and a piperidine-based building block. For example, a 3-formylphenylboronic acid derivative could be coupled with a protected 4-halopiperidine.

Strategy B: Alternatively, a protected piperidin-4-ylboronic acid or a similar organometallic piperidine species could be coupled with a 3-halobenzaldehyde derivative.

Piperidine Ring Bonds: Further disconnection of the piperidine ring itself points toward acyclic precursors. Strategies for forming the heterocycle, such as the hydrogenation of a corresponding 4-phenylpyridine (B135609) derivative or the intramolecular cyclization of a linear amino-aldehyde or amino-ketone, can be envisioned. researchgate.netnih.gov

This analysis highlights that the synthesis can be approached in a convergent manner, where the substituted phenyl and piperidine moieties are synthesized separately and then joined, or in a linear fashion where the piperidine ring is constructed upon a pre-existing phenyl fragment.

Classical and Modern Synthetic Routes to the Core Structure

Building the this compound core involves three critical stages: the formation of the aryl-methanamine, the construction of the piperidine heterocycle, and the linkage of these two key fragments.

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. In the context of synthesizing the target molecule, this pathway is employed to convert the aldehyde precursor, 3-(piperidin-4-yl)benzaldehyde, into the final methanamine product.

The process generally involves two steps:

Imine Formation: The aldehyde reacts with an amine source, typically ammonia (B1221849) or a protected equivalent like ammonium (B1175870) acetate, to form an intermediate imine.

Reduction: The imine is then reduced to the corresponding amine.

To prevent side reactions, such as the secondary amine of the piperidine ring reacting with the aldehyde, the piperidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, prior to the reductive amination step. A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Typical Conditions | Notes |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mildly acidic conditions, often in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). | A mild and selective reagent, often allowing for a one-pot procedure. It is less moisture-sensitive than some other borohydrides. googleapis.com |

| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH ~6-7). | Effective for reducing imines in the presence of aldehydes. Caution is required due to its toxicity. |

| Catalytic Hydrogenation | H₂ gas, Palladium on carbon (Pd/C) or Raney Nickel catalyst, often in an alcohol solvent like methanol (B129727) or ethanol. | An environmentally friendly "green" method that often results in high yields and simple work-up procedures. researchgate.net |

Upon successful formation of the aminomethyl group, the protecting group on the piperidine nitrogen can be removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final target compound.

The piperidine motif is a prevalent structural core in natural products and pharmaceuticals, and numerous methods have been developed for its synthesis. researchgate.net Key strategies include the hydrogenation of pyridine (B92270) precursors and various intramolecular cyclization reactions. nih.govrsc.org

Hydrogenation of Pyridines: This is one of the most direct and common methods for accessing the piperidine scaffold. nih.gov A suitably substituted pyridine ring can be reduced to the corresponding piperidine. This reaction typically requires heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Rhodium-based catalysts under hydrogen pressure. researchgate.net The conditions can often be harsh, but significant progress has been made in developing protocols that proceed under milder conditions. researchgate.net

Intramolecular Cyclization: These methods build the piperidine ring from an acyclic precursor. nih.gov

Intramolecular aza-Michael Reactions: This strategy involves the cyclization of an amine onto an α,β-unsaturated carbonyl or nitrile moiety within the same molecule, forming the heterocyclic ring. nih.gov

Reductive Amination of δ-Amino Ketones: An intramolecular version of reductive amination can be used, where a linear molecule containing both an amine and a ketone separated by the appropriate number of carbons cyclizes to form a cyclic imine, which is then reduced to the piperidine.

Mannich-type Reactions: Inspired by biosynthesis, multicomponent reactions like the Mannich reaction can assemble the piperidine core efficiently. rsc.orgrsc.org The classic Robinson tropinone (B130398) synthesis is a well-known example of a double Mannich reaction that forms a bicyclic system containing a piperidine ring. wikipedia.org

Connecting the phenyl and piperidine rings is a critical step that can be achieved through several methods, with modern cross-coupling reactions being particularly powerful and versatile.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile (such as a piperidine derivative) on an aromatic ring, displacing a leaving group. nih.gov For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho and/or para to the leaving group. rsc.orgacs.org While effective for specific substrates, this method has limited generality for non-activated systems like the one in the parent compound.

Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions have become the predominant method for forming C-C bonds between sp² and sp³ centers. acs.org They offer mild reaction conditions and tolerate a wide variety of functional groups.

Suzuki–Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate using a palladium catalyst. researchgate.net This is a highly reliable method for forming the phenyl-piperidine bond. The reaction could involve coupling a piperidine-4-boronic acid derivative with a 3-halobenzaldehyde derivative or, conversely, coupling a 3-formylphenylboronic acid with a 4-halopiperidine derivative.

Other Cross-Coupling Reactions: Besides Suzuki coupling, other methods like the Negishi coupling (using organozinc reagents) have also proven to be powerful tools for constructing C(sp²)-C(sp³) bonds and can be applied in this context. acs.org

Advanced Coupling Reactions in the Synthesis of Substituted Analogs

The functionalization of the this compound core to generate libraries of analogs for structure-activity relationship (SAR) studies heavily relies on advanced cross-coupling methodologies. The Suzuki-Miyaura reaction is particularly prominent in this area due to its robustness and broad substrate scope. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. nih.govnih.gov Its utility stems from the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and tolerance of diverse functional groups. researchgate.netnih.gov

In the synthesis of analogs of this compound, a common strategy involves preparing a key intermediate, such as tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate. This halo-substituted core can then be coupled with a wide range of boronic acids or esters to introduce chemical diversity.

General Reaction Scheme: A halo-substituted phenylpiperidine core is reacted with an organoboron reagent in the presence of a palladium catalyst and a base to yield the coupled product.

Key Components of the Suzuki-Miyaura Reaction

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govacs.org |

| Ligand | PPh₃, P(t-Bu)₃, XantPhos, SPhos | Stabilizes the palladium center and modulates its reactivity and selectivity. nih.govuliege.be |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for the transmetalation step. researchgate.netmdpi.com |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethoxyethane (DME), often with water. | Solubilizes reactants and influences reaction rate and yield. |

| Organoboron Reagent | Arylboronic acids, Alkenylboronic esters, Alkylboronic acids | Provides the organic group to be coupled to the halide-containing substrate. nih.gov |

This methodology allows for the rapid generation of analogs with various substituents on the phenyl ring or even replacement of the phenyl ring with other aromatic or heteroaromatic systems, making it an invaluable tool in drug discovery programs. nih.govresearchgate.net

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, offering a powerful method for constructing the aryl-piperidine linkage in the target molecule. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgrug.nl

For the synthesis of a this compound precursor, this strategy would typically involve coupling a piperidine derivative (e.g., a protected 4-aminopiperidine) with a 3-halobenzyl precursor (e.g., 3-bromobenzonitrile (B1265711) or a protected 3-bromobenzylamine). The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends heavily on the specific substrates. rug.nl

Catalytic System:

Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes.

Ligands: Bulky, electron-rich phosphine ligands are essential for reaction efficiency. youtube.com Bidentate ligands like BINAP and DPPF were early developments that improved reaction rates and yields. wikipedia.org More advanced, sterically hindered biaryl phosphine ligands developed by Buchwald's group (e.g., XPhos, SPhos, RuPhos) have further expanded the reaction's scope and utility. youtube.com

Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). acs.org

The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. youtube.com |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine coupling partner. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction. |

| Aryl Halide | 3-Bromobenzonitrile | Electrophilic coupling partner. |

| Amine | tert-Butyl piperidin-4-ylcarbamate | Nucleophilic coupling partner. |

Grignard Reagent Utility in Precursor Synthesis

Grignard reagents (R-Mg-X) are highly versatile organometallic compounds fundamental to the formation of carbon-carbon bonds. niper.gov.inadichemistry.com In the context of synthesizing precursors for this compound, Grignard reagents are invaluable for constructing the 4-arylpiperidine core.

A common strategy involves the addition of a phenylmagnesium halide to a protected 4-piperidone. This reaction forms a tertiary alcohol, which can then be dehydrated and subsequently reduced to yield the 4-phenylpiperidine (B165713) skeleton. Alternatively, a Grignard reaction can be performed on an intermediate nitrile. For instance, a protected 1-benzyl-4-cyano-4-aminopiperidine derivative can react with a phenylmagnesium halide to produce the corresponding 4-amino-4-phenylpiperidine after workup. google.com

The preparation of Grignard reagents requires anhydrous conditions, typically using ether solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the reagent. adichemistry.com The magnesium metal surface may need activation, often achieved with a small amount of iodine or 1,2-dibromoethane. adichemistry.com

| Reactant 1 | Reactant 2 | Solvent | Intermediate Product | Subsequent Steps |

|---|---|---|---|---|

| Phenylmagnesium Bromide | N-Boc-4-piperidone | Anhydrous THF | tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | Dehydration, Reduction |

| Phenylmagnesium Bromide | 1-Benzyl-4-cyano-4-(dibenzylamino)piperidine | Anhydrous Diethyl Ether | 1-Benzyl-4-(dibenzylamino)-4-benzoylpiperidine imine-MgBr complex | Acidic Hydrolysis, Deprotection |

Functional Group Interconversion and Derivatization during Synthesis

Once the core structure is assembled, functional group interconversions and derivatizations are employed to install the desired functionalities and build molecular complexity.

Amine Group Transformations (e.g., Schiff Base Formation, Amidation, Sulfonylation)

The primary benzylic amine of this compound is a versatile handle for various transformations.

Schiff Base Formation: Reaction with aldehydes or ketones under dehydrating conditions yields imines (Schiff bases). This transformation can be used for temporary protection or as an intermediate step for further reactions, such as reductive amination to form secondary amines.

Amidation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC) produces amides. masterorganicchemistry.com This is a robust reaction that creates a stable amide linkage, widely used in medicinal chemistry to modify a compound's properties. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. researchgate.net Sulfonamides are important functional groups in many pharmaceutical compounds.

| Transformation | Reagent(s) | Functional Group Formed |

|---|---|---|

| Schiff Base Formation | Aldehyde or Ketone (e.g., Benzaldehyde) | Imine |

| Amidation | Acyl Chloride (e.g., Acetyl Chloride) or Carboxylic Acid + Coupling Agent | Amide masterorganicchemistry.com |

| Sulfonylation | Sulfonyl Chloride (e.g., Methanesulfonyl Chloride) + Base | Sulfonamide acs.org |

Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is another key site for derivatization, allowing for the introduction of various substituents to modulate biological activity and physicochemical properties.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent quaternization. researchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common method for N-alkylation.

N-Acylation: Similar to the primary amine, the piperidine nitrogen readily undergoes acylation with acid chlorides or anhydrides to form a tertiary amide. This transformation is often used to introduce specific structural motifs or to alter the basicity of the piperidine nitrogen.

| Transformation | Reagent(s) | Resulting Moiety |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Propyl Iodide) + Base (e.g., K₂CO₃) | N-Propylpiperidine |

| Reductive Amination | Acetone + NaBH(OAc)₃ | N-Isopropylpiperidine |

| N-Acylation | Propionyl Chloride + Base | N-Propionylpiperidine |

Stereocontrol and Diastereoselective Synthesis Considerations

The synthesis of substituted piperidines often raises issues of stereochemistry. ajchem-a.com If the synthesis of a derivative of this compound involves creating additional stereocenters on the piperidine ring, controlling the relative and absolute stereochemistry becomes crucial.

Diastereoselective synthesis aims to preferentially form one diastereomer over others. researchgate.net This can be achieved through various methods:

Substrate Control: Existing stereocenters in the starting material can direct the stereochemical outcome of subsequent reactions.

Reagent Control: Chiral reagents or catalysts can be used to induce stereoselectivity. For example, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral catalyst can yield an enantiomerically enriched piperidine. whiterose.ac.uk

Cyclization Strategies: Diastereoselectivity in ring-forming reactions, such as intramolecular Mannich or Michael reactions, can often be controlled by the reaction conditions, leading to specific chair conformations that favor the formation of one isomer. researchgate.netnih.gov

For the 4-phenylpiperidine core, which is achiral itself, these considerations become relevant when substituents are introduced at other positions on the ring (e.g., positions 2, 3, 5, or 6).

Process Optimization and Scalability Studies for Laboratory and Pilot Production

Transitioning a synthetic route from laboratory scale to pilot or industrial production requires significant optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. acs.org

Key areas of focus for the synthesis of this compound include:

Catalyst Loading: For reactions like the Buchwald-Hartwig amination, minimizing the amount of expensive palladium catalyst is a primary goal. acs.org High-throughput screening can identify the most active catalyst system, allowing for catalyst loadings to be reduced to parts-per-million (ppm) levels in some cases.

Reaction Conditions: Optimization of temperature, reaction time, and concentration can maximize yield and throughput while minimizing byproduct formation. bristol.ac.uk For exothermic reactions like Grignard additions, careful control of addition rates and temperature is critical for safety on a large scale. niper.gov.in

Solvent and Reagent Selection: Choosing less hazardous, more environmentally friendly, and easily recoverable solvents is crucial. The cost and availability of starting materials and reagents are also major considerations.

Workup and Purification: The process should be designed to avoid lengthy and costly chromatographic purifications. rsc.org Developing procedures where the final product can be isolated by crystallization or precipitation is highly desirable for scalability. acs.org Telescoping, where multiple reaction steps are performed in a single pot without isolating intermediates, can significantly improve process efficiency. acs.org

| Parameter | Objective | Example Strategy |

|---|---|---|

| Catalyst Loading | Reduce cost and residual metal content. | Screening for highly active ligands (e.g., biaryl phosphines) to lower Pd concentration. acs.org |

| Temperature/Time | Increase throughput, minimize degradation. | Kinetic studies to find the optimal balance for complete conversion without byproduct formation. |

| Purification | Avoid chromatography, reduce solvent waste. | Design a final step that allows for product isolation via crystallization. acs.org |

| Process Safety | Control exotherms, manage hazardous reagents. | For Grignard reactions, use flow chemistry to manage heat generation. niper.gov.in |

Chemical Reactivity and Mechanistic Investigations of 3 Piperidin 4 Yl Phenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine (-NH₂) attached to the benzylic carbon is a key site of nucleophilic reactivity. Its exposed position and the presence of a lone pair of electrons on the nitrogen atom make it susceptible to attack by various electrophiles.

The primary amine group readily participates in nucleophilic substitution and condensation reactions. As a potent nucleophile, it can react with a wide array of electrophilic partners. For instance, in reactions analogous to those seen with other primary amines, it can engage in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines. These reactions typically proceed via a hemiaminal intermediate which then dehydrates to yield the final imine product.

Three-component condensation reactions involving similar amine structures have been reported, suggesting that (3-(Piperidin-4-yl)phenyl)methanamine could participate in complex, one-pot syntheses to generate structurally diverse molecules. Such reactions often involve a Knoevenagel condensation followed by a nucleophilic substitution, highlighting the versatility of the amine functionality.

The primary amine of this compound is a versatile handle for the synthesis of various derivatives.

Imine Formation: The reaction with aldehydes or ketones under dehydrating conditions yields the corresponding imine (Schiff base) derivatives. This reaction is typically reversible and acid-catalyzed. The formation of imines from primary amines is a well-established transformation in organic synthesis.

Amide Synthesis: Acylation of the primary amine with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) leads to the formation of stable amide derivatives. This is a common and robust reaction for modifying primary amines. The synthesis of amide derivatives from compounds containing a piperidinyl moiety is a widely practiced strategy in medicinal chemistry.

Urea (B33335) and Thiourea (B124793) Derivatives: The primary amine can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. The synthesis of urea and thiourea derivatives from primary amines and piperidine-containing compounds is a common method for generating molecules with potential biological activity. For instance, the reaction of a primary amine with an isothiocyanate readily forms a thiourea linkage.

| Derivative Type | Reagent | Functional Group Formed |

| Imine | Aldehyde or Ketone | -N=CHR |

| Amide | Acyl Chloride or Carboxylic Acid | -NH-C(=O)R |

| Urea | Isocyanate | -NH-C(=O)-NHR |

| Thiourea | Isothiocyanate | -NH-C(=S)-NHR |

Reactivity of the Piperidine (B6355638) Ring

The piperidine ring contains a secondary amine, which also possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic and basic center.

The nitrogen atom of the piperidine ring is a common site for various modifications:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination. This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. N-alkylation of the piperidine ring is a fundamental transformation in the synthesis of many pharmaceutical compounds.

N-Acylation: Similar to the primary amine, the piperidine nitrogen can be acylated with acyl chlorides or acid anhydrides to form N-acylpiperidine derivatives. This reaction is often used to introduce specific functional groups or to modulate the basicity of the piperidine nitrogen.

Quaternization: Treatment of the piperidine nitrogen with an excess of an alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and biological properties.

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | N-Alkylpiperidine |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | N-Acylpiperidine |

| Quaternization | Excess Alkyl Halide (e.g., CH₃I) | Piperidinium (B107235) Salt |

While the piperidine ring is generally stable, under specific and often harsh conditions, ring-opening reactions can occur. For instance, certain photochemical or oxidative cleavage methods have been reported for N-substituted piperidines, though these are not common transformations under standard laboratory conditions. For this compound, such reactions are not mechanistically prominent in its typical chemical behavior.

Reactivity of the Phenyl Moiety

The phenyl ring is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring: the piperidin-4-yl group and the methanamine group.

Both the piperidin-4-yl group (an alkyl substituent) and the methanamine group are generally considered to be ortho-, para-directing and activating groups for electrophilic aromatic substitution. The activating nature of the aminomethyl group is due to hyperconjugation and the weak inductive effect of the alkyl chain. The piperidin-4-yl group is also an alkyl substituent and therefore activating. The steric bulk of the piperidin-4-yl group might influence the regioselectivity of the substitution, potentially favoring substitution at the positions less sterically hindered.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the phenyl ring, typically in the presence of a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

The precise regiochemical outcome of these reactions on this compound would need to be determined experimentally, as the combined directing effects of the two substituents would influence the final product distribution.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the directing effects of its two substituents: the piperidin-4-yl group at position 1 and the aminomethyl group (-CH₂NH₂) at position 3.

The directing influence of these groups is critically dependent on the reaction conditions, particularly the acidity of the medium.

Under Neutral or Basic Conditions:

The piperidin-4-yl group , as an alkyl substituent, is a weak activating group and an ortho, para-director due to inductive electron donation. libretexts.org

The aminomethyl group is also considered an activating, ortho, para-director. While the nitrogen's lone pair is insulated from the ring by a methylene (B1212753) (-CH₂) bridge, preventing a strong resonance donation effect, the group as a whole is electron-donating. numberanalytics.com

The substituents are meta to each other. The piperidin-4-yl group directs incoming electrophiles to positions 2, 4, and 6. The aminomethyl group directs to positions 2, 4, and 5. The cumulative effect would favor substitution at positions 2, 4, and 5, with steric hindrance from the bulky piperidin-4-yl group potentially disfavoring the 2-position.

Under Acidic Conditions:

Most EAS reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, require strong acid catalysts. catalysis.blogmasterorganicchemistry.com Under these conditions, the basic nitrogen atoms of both the piperidine ring and the primary amine will be protonated, forming a piperidinium ion and an ammonium ion (-CH₂NH₃⁺), respectively.

These positively charged groups are powerful electron-withdrawing groups due to their strong inductive effect (-I). wikipedia.org

Electron-withdrawing groups are strongly deactivating and act as meta-directors. youtube.comlibretexts.org

The piperidinium group at C1 directs incoming electrophiles to the C3 (already substituted) and C5 positions.

The protonated aminomethyl group at C3 directs to the C1 (already substituted) and C5 positions.

Therefore, under acidic conditions, electrophilic substitution is strongly and selectively directed to the C5 position, as it is the only position that is meta to both deactivating groups.

The following table summarizes the predicted regioselectivity for the electrophilic aromatic substitution of this compound under different pH conditions.

| Reaction Conditions | State of Amine Groups | Directing Effect of Piperidin-4-yl | Directing Effect of Aminomethyl | Predicted Major Substitution Position(s) |

|---|---|---|---|---|

| Neutral/Basic | Unprotonated (-NH, -NH₂) | Activating, Ortho, Para-Directing | Activating, Ortho, Para-Directing | 2, 4, 5 |

| Acidic (e.g., Nitration, Sulfonation) | Protonated (-NH₂⁺-, -NH₃⁺) | Deactivating, Meta-Directing | Deactivating, Meta-Directing | 5 |

Directed Ortho Metalation and Related Reactions (if applicable)

Directed ortho metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The DMG coordinates to the lithium, facilitating the deprotonation. chem-station.com

For this compound in its unprotected form, DoM is not considered a viable reaction pathway. The molecule possesses two acidic N-H protons (one on the piperidine ring and two on the primary amine). Strong organolithium bases, such as n-butyllithium, would rapidly and preferentially deprotonate these nitrogen atoms before any C-H abstraction from the aromatic ring could occur.

For DoM to be applicable, the amine functionalities would first need to be protected with groups that lack acidic protons and can themselves act as DMGs. For example, the primary amine could be converted to a pivalamide (B147659) or a dimethylurea, and the secondary amine to a tertiary amide or carbamate. researchgate.net

In a hypothetical scenario where the aminomethyl group is protected as a DMG (e.g., -CH₂N(P)CONR₂), it could direct lithiation to the C2 position. The piperidine nitrogen, even when protected, is generally too distant to effectively direct metalation on the phenyl ring.

Mechanistic Studies of Chemical Transformations Involving the Compound

Detailed mechanistic studies specifically targeting transformations of this compound are scarce. However, the mechanism of its most probable reactions can be inferred from well-established models for similar compounds.

Analysis of Reaction Pathways and Transition States

The mechanism for electrophilic aromatic substitution proceeds via a two-step pathway. msu.edumasterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion) : The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. The result is a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com

Deprotonation to Restore Aromaticity : In a fast subsequent step, a base removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This restores the aromatic π-system and yields the final substituted product. masterorganicchemistry.com

The stability of the transition state leading to the sigma complex determines the reaction's regioselectivity. For this compound under acidic conditions, attack at the C5 position leads to a more stable arenium ion compared to attack at other positions. In the intermediates for ortho or para attack (relative to either substituent), one of the resonance structures would place the positive charge on a carbon atom directly bonded to one of the strongly electron-withdrawing, positively charged ammonium/piperidinium groups. This is an energetically unfavorable arrangement. Attack at the C5 position ensures that the positive charge of the arenium ion is never located adjacent to the already positively charged substituents, resulting in a lower energy transition state and a faster reaction rate for meta substitution. libretexts.org

Influence of Catalysis on Reaction Outcomes

Catalysis is fundamental to most electrophilic aromatic substitution reactions, as benzene rings are relatively unreactive towards all but the strongest electrophiles. masterorganicchemistry.com The role of the catalyst is typically to generate a highly reactive electrophile. catalysis.blog

Lewis Acid Catalysis : In reactions like halogenation and Friedel-Crafts alkylation/acylation, Lewis acids such as FeBr₃ or AlCl₃ are used. They polarize the reagent (e.g., Br₂) or abstract a halide to generate a potent electrophile (e.g., an acylium ion, R-C≡O⁺). lkouniv.ac.in For this compound, Friedel-Crafts reactions are unlikely to be successful. The amine groups are Lewis bases and would form a complex with the Lewis acid catalyst, deactivating the ring so strongly that the reaction would not proceed. chemistrysteps.comlibretexts.org

Brønsted Acid Catalysis : In nitration and sulfonation, a strong Brønsted acid (typically concentrated sulfuric acid) is used to generate the electrophile (NO₂⁺ or SO₃) from the reagent (HNO₃ or fuming H₂SO₄). libretexts.org

For this compound, the choice of catalyst is inseparable from the reaction outcome due to the basicity of the amine groups. The acidic catalysts required for most EAS reactions will protonate the amines, thereby switching their electronic effect from activating to strongly deactivating and their directing effect from ortho, para to meta. ucalgary.ca To achieve ortho or para substitution, the amine groups would need to be protected (e.g., by acylation to form amides). The amide group is still an ortho, para-director but is less activating than a free amine, allowing for more controlled reactions and preventing catalyst poisoning. libretexts.orgucalgary.ca

Structural Derivatization and Analog Synthesis for Exploring Chemical Space

Systematic Modification of the Piperidine (B6355638) Ring Substitution Pattern

The piperidine moiety is a key feature of the molecule, offering multiple sites for chemical modification. Both the carbon atoms and the nitrogen atom of the ring can be targeted for substitution to generate a diverse library of analogs. mdpi.comnih.gov

Modifying the carbon backbone of the piperidine ring can introduce significant conformational and steric changes. The synthesis of such analogs often begins with appropriately substituted piperidin-4-one precursors. rdd.edu.iq For instance, Mannich condensation reactions can be employed to create 2,6-diaryl-substituted piperidin-4-ones, which can then be elaborated into more complex structures. rdd.edu.iq The introduction of alkyl groups, such as a methyl group at the C-3 position, has been demonstrated in related piperidine structures. rdd.edu.iq While direct C-substitution on the final (3-(Piperidin-4-yl)phenyl)methanamine molecule is complex, the use of pre-functionalized piperidine rings during the synthesis is a viable strategy.

The secondary amine of the piperidine ring is a highly accessible site for derivatization. A variety of substituents can be introduced at this position through reactions such as reductive amination, acylation, or alkylation. researchgate.net For example, the synthesis of N-substituted piperidine analogs as agents for various biological targets has been widely explored. ajchem-a.com The introduction of a benzyl (B1604629) or a tert-Butoxycarbonyl (Boc) group at the N-1 position is a common strategy in synthetic campaigns, often to serve as a protecting group or as a key pharmacophoric element. researchgate.net The variation of functional groups at the N-terminus of the piperidine can lead to compounds bearing amide, sulfonamide, or other moieties, significantly altering the molecule's properties. researchgate.netresearchgate.net

Table 1: Examples of N-Substituents on the Piperidine Ring and Synthetic Approaches This table is interactive. You can sort and filter the data.

| N-Substituent | Type of Moiety | General Synthetic Approach |

|---|---|---|

| Benzyl (Bn) | Alkyl/Protecting Group | Reductive amination with benzaldehyde (B42025) or alkylation with benzyl halide. |

| tert-Butoxycarbonyl (Boc) | Protecting Group | Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O. |

| Phenylsulfonyl | Sulfonamide | Reaction with benzenesulfonyl chloride. researchgate.net |

| Aryl Carboxamide | Amide | Acylation with a substituted benzoic acid (often activated) or acyl chloride. researchgate.net |

| Acetyl | Amide | Reaction with acetyl chloride or acetic anhydride. rdd.edu.iqnih.gov |

Systematic Modification of the Phenyl Ring Substitution Pattern

The phenyl ring provides a platform for introducing substituents that can modulate the electronic and steric properties of the molecule. These modifications can influence the reactivity of the ring itself and other functional groups within the molecule.

Substituents on the phenyl ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studymind.co.uk EDGs, such as hydroxyl (-OH) and alkyl (-CH₃) groups, increase the electron density of the aromatic ring, making it more reactive towards electrophilic substitution. libretexts.orgmsu.edu Conversely, EWGs, like nitro (-NO₂) and cyano (-CN) groups, decrease the ring's electron density, deactivating it towards electrophiles. libretexts.orgmsu.edu

These electronic effects dictate the outcomes of further synthetic transformations on the phenyl ring. For instance, attempting a Friedel-Crafts acylation on a this compound analog that has a deactivating nitro group on the phenyl ring would be significantly more challenging than on an analog with an activating methoxy (B1213986) group. Steric hindrance from bulky substituents can also play a critical role, potentially blocking certain positions on the ring from reacting. msu.edu

Table 2: Influence of Phenyl Ring Substituents on Aromatic Reactivity This table is interactive. You can sort and filter the data.

| Substituent Example | Electronic Effect | Ring Reactivity | Directing Effect for Electrophilic Substitution |

|---|---|---|---|

| -OH, -NH₂ | Strong Electron Donating | Activating | Ortho, Para |

| -OCH₃ | Moderate Electron Donating | Activating | Ortho, Para |

| -CH₃ | Weak Electron Donating | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Weak Electron Withdrawing (Inductive), Electron Donating (Resonance) | Deactivating | Ortho, Para |

| -COCH₃, -CHO | Moderate Electron Withdrawing | Deactivating | Meta |

| -NO₂, -CN, -CF₃ | Strong Electron Withdrawing | Deactivating | Meta |

Elucidation of Structure–Reactivity Relationships (SRRs) from Chemical Modifications

By systematically synthesizing and studying analogs of this compound, clear structure-reactivity relationships (SRRs) can be established. These relationships correlate specific structural features with observed chemical properties and reaction outcomes.

For example, the N-substitution on the piperidine ring directly impacts the nucleophilicity of the nitrogen atom. Acylation to form an amide drastically reduces this nucleophilicity compared to alkylation. researchgate.net On the phenyl ring, the presence of an electron-donating group in the para position can enhance the rate of electrophilic substitution at the ortho positions, a direct consequence of electronic effects. studymind.co.uklibretexts.org Conversely, an electron-withdrawing group at the same position would deactivate the ring and direct incoming electrophiles to the meta positions relative to itself. libretexts.org

The combination of modifications on both rings leads to more complex SRRs. A bulky N-substituent on the piperidine ring could sterically shield one face of the phenyl ring, thereby influencing the regioselectivity of subsequent reactions. The interplay between the electronic nature of phenyl substituents and the conformational constraints imposed by piperidine ring modifications provides a detailed understanding of the molecule's chemical behavior. Studies on related scaffolds have shown that the presence of certain groups, such as a benzyl or Boc group at the N-1 position of the piperidine ring, is important for optimal properties in certain contexts. researchgate.net

Table 3: Summary of Structure-Reactivity Relationships (SRRs) This table is interactive. You can sort and filter the data.

| Structural Modification | Location | Effect | Consequence on Reactivity |

|---|---|---|---|

| N-Alkylation | Piperidine Ring | Increases steric bulk, maintains basicity. | Can influence reaction rates at nearby sites due to steric hindrance. |

| N-Acylation | Piperidine Ring | Forms an amide, removes basicity, withdraws electron density. | Deactivates the nitrogen, preventing it from participating in acid-base or nucleophilic reactions. |

| Introduction of EDG | Phenyl Ring | Increases electron density of the ring. | Activates the ring toward electrophilic aromatic substitution. studymind.co.uk |

| Introduction of EWG | Phenyl Ring | Decreases electron density of the ring. | Deactivates the ring toward electrophilic aromatic substitution. studymind.co.uk |

| Change in Isomer Position (e.g., meta to para) | Phenyl Ring | Alters the spatial relationship between the two substituents. | Affects intramolecular interactions and the regioselectivity of reactions on the ring. nih.gov |

Design Principles for Constructing Diverse Chemical Libraries Based on the Scaffold

The construction of diverse chemical libraries centered around the this compound scaffold is a strategic endeavor in medicinal chemistry, aimed at systematically exploring the chemical space around this core structure to identify novel bioactive molecules. The design principles for such libraries are rooted in the concepts of diversity-oriented synthesis (DOS), which seeks to efficiently generate collections of compounds with high levels of structural and stereochemical complexity. nih.govdocumentsdelivered.com The primary goal is to introduce molecular diversity at specific points on the scaffold, thereby modulating the compound's physicochemical properties, spatial arrangement, and potential interactions with biological targets.

The this compound scaffold offers three primary points of diversification that can be systematically modified:

The Piperidine Nitrogen (N-1): This secondary amine is a key handle for introducing a wide array of substituents through reactions like N-alkylation, acylation, sulfonylation, and reductive amination.

The Methanamine Nitrogen: The primary amine of the methanamine group provides another site for functionalization, allowing for the introduction of various side chains that can explore different pharmacophoric features.

The Phenyl Ring: The aromatic ring can be substituted at its open positions (2', 4', 5', and 6') to alter electronic properties, lipophilicity, and steric bulk, as well as to introduce additional hydrogen bond donors or acceptors.

A key strategy in library design is the use of pluripotent starting materials and divergent synthetic pathways to maximize the structural diversity of the final compounds. documentsdelivered.com By employing a variety of building blocks and reaction types at each diversification point, a comprehensive library can be constructed to thoroughly probe the structure-activity relationships (SAR) for a given biological target. For instance, the piperidine moiety is a common feature in many FDA-approved drugs, and its analogues can favorably alter pharmacokinetic properties. enamine.net

The table below outlines a systematic approach to derivatization at the three key points of the this compound scaffold, illustrating how a diverse chemical library can be constructed. This matrix approach, combining different functional groups at each position, allows for an exponential increase in the number of unique analogs synthesized.

Table 1: Systematic Derivatization Strategy for this compound Scaffold

| Diversification Point | R1 (Piperidine N-1 Substituent) | R2 (Methanamine N-Substituent) | R3 (Phenyl Ring Substituent) |

|---|---|---|---|

| Modification Type | Alkylation, Acylation, Sulfonylation | Acylation, Reductive Amination | Halogenation, Nitration, Friedel-Crafts |

| Example 1 | -CH₃ (Methyl) | -COCH₃ (Acetyl) | 4'-Cl (Chloro) |

| Example 2 | -CH₂Ph (Benzyl) | -SO₂CH₃ (Mesyl) | 5'-F (Fluoro) |

| Example 3 | -C(O)Ph (Benzoyl) | -CH₂CH₂OH (Hydroxyethyl) | 2'-OCH₃ (Methoxy) |

| Example 4 | -SO₂Ph (Phenylsulfonyl) | -H | 4'-NO₂ (Nitro) |

| Example 5 | -c-Hexyl (Cyclohexyl) | -C(O)NH₂ (Carbamoyl) | 5'-Br (Bromo) |

The design of such libraries often employs principles from fragment-based drug discovery (FBDD), where the initial scaffold can be considered a core fragment. nih.gov The subsequent derivatizations then act as "growth vectors," extending the molecule into different regions of a target's binding pocket. nih.gov This approach, combining a privileged scaffold like piperidine with the systematic exploration of chemical space through DOS, is a powerful strategy for the discovery of new lead compounds in drug discovery programs. nih.gov The synthesis of such libraries can be performed using both solid-phase and solution-phase chemistry, with multicomponent reactions like the Ugi reaction also offering an efficient means to generate diversity from multiple inputs in a single step. researchgate.net

Advanced Analytical Methodologies for Characterization of 3 Piperidin 4 Yl Phenyl Methanamine and Its Analogs

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide foundational information regarding the molecular structure, functional groups, and electronic environment of (3-(Piperidin-4-yl)phenyl)methanamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments provides a complete picture of the atomic connectivity.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals are expected for the piperidine (B6355638) ring, the aromatic ring, and the aminomethyl group.

Piperidine Ring: The protons on the piperidine ring typically appear in the aliphatic region (δ 1.5-3.5 ppm). The protons at C2/C6 and C3/C5 would show complex splitting patterns due to axial and equatorial positions and their coupling to each other.

Aromatic Ring: The four protons on the disubstituted benzene (B151609) ring would appear in the aromatic region (δ 7.0-7.5 ppm) with splitting patterns characteristic of a 1,3- (or meta-) substitution pattern. core.ac.uk

Methanamine Group: The benzylic protons (-CH₂-) would present as a singlet or a doublet around δ 3.8-4.0 ppm, and the primary amine protons (-NH₂) would appear as a broad singlet that can exchange with deuterium oxide (D₂O).

2D NMR (COSY, HSQC):

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be essential to establish proton-proton coupling networks. It would clearly show correlations between adjacent protons within the piperidine ring (e.g., H2 with H3) and potentially a weak long-range coupling between the benzylic protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the more easily assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | HSQC Correlation | COSY Correlations (Key) |

| Piperidine C2/C6 | ~3.1-3.3 (axial/eq) | ~46 | Yes | H3/H5 |

| Piperidine C3/C5 | ~1.7-1.9 (axial/eq) | ~32 | Yes | H2/H6, H4 |

| Piperidine C4 | ~2.6-2.8 | ~44 | Yes | H3/H5 |

| Piperidine N-H | Broad, ~2.0 | - | No | - |

| Benzyl (B1604629) -CH₂- | ~3.9 | ~45 | Yes | Aromatic H2/H4 |

| Amino -NH₂ | Broad, ~1.8 | - | No | - |

| Aromatic C1 | - | ~142 | No | - |

| Aromatic C2 | ~7.3 | ~129 | Yes | H4, H6 |

| Aromatic C3 | - | ~138 | No | - |

| Aromatic C4 | ~7.2 | ~127 | Yes | H2, H5 |

| Aromatic C5 | ~7.1 | ~128 | Yes | H4, H6 |

| Aromatic C6 | ~7.2 | ~126 | Yes | H2, H5 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

N-H Stretching: Two distinct N-H stretching bands are expected. The secondary amine in the piperidine ring typically shows a medium, sharp band in the 3300-3500 cm⁻¹ region. The primary amine (-CH₂NH₂) will show two medium bands in the same region, corresponding to symmetric and asymmetric stretching vibrations. nist.govnist.gov

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and benzyl groups appear just below 3000 cm⁻¹. rsc.org

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. rsc.org

N-H Bending: The N-H bending (scissoring) vibration of the primary amine usually appears as a strong band between 1590 and 1650 cm⁻¹.

C-N Stretching: Aliphatic C-N stretching bands for both the piperidine and benzylamine moieties are expected in the 1020-1250 cm⁻¹ range. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Secondary Amine (R₂NH) | N-H Stretch | 3300 - 3500 (one band) | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 | Strong |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium-Variable |

| Aliphatic C-N | C-N Stretch | 1020 - 1250 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by the π-electron system of the benzene ring. up.ac.za

The benzene ring exhibits characteristic π→π* electronic transitions. libretexts.org In substituted benzenes, the position and intensity of these absorption bands are influenced by the nature of the substituents. ijermt.org The piperidine and aminomethyl groups are both electron-donating substituents, which are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene (λmax ≈ 255 nm). ijermt.orgnist.gov The primary absorption bands for this compound would likely be observed in the 260-280 nm range. up.ac.za The presence of two substituents on the benzene ring can lead to more complex spectra compared to monosubstituted derivatives. up.ac.za

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π* | Benzene Ring | ~260 - 280 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and molecular formula of the compound. For this compound (C₁₂H₁₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This technique is crucial for confirming the identity of a newly synthesized compound and differentiating it from compounds with the same nominal mass.

The fragmentation of the parent ion provides a fingerprint that can be used for structural confirmation. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the C-C bond between the phenyl and piperidine rings.

Loss of the aminomethyl group (-CH₂NH₂) from the phenyl ring.

Fragmentation of the piperidine ring itself, often through the loss of small neutral molecules. nih.govscielo.br

Table 4: High-Resolution Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₈N₂ | 190.1470 |

| [M+H]⁺ | C₁₂H₁₉N₂ | 191.1548 |

| [M+Na]⁺ | C₁₂H₁₈N₂Na | 213.1368 |

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hybrid technique is the gold standard for assessing the purity of pharmaceutical compounds and confirming the identity of the main component in a mixture. pacificbiolabs.comresearchgate.net

An LC method would first be developed to separate this compound from any starting materials, by-products, or degradation products. youtube.com The eluent from the LC column is then introduced into the mass spectrometer. The MS detector provides two key pieces of information:

Retention Time: The time it takes for the compound to travel through the LC column, which is characteristic of the compound under specific conditions.

Mass Spectrum: The mass spectrometer records the mass-to-charge ratio of the compound as it elutes, confirming its molecular weight and therefore its identity. pacificbiolabs.com

By integrating the peak area in the chromatogram, the purity of the sample can be accurately quantified. This technique is highly sensitive and specific, making it essential for quality control in drug discovery and development. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction involves irradiating a high-quality single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides detailed information about the electron density within the crystal, which is then used to construct a three-dimensional model of the atomic arrangement.

While specific crystallographic data for this compound is not publicly available, the analysis of its analogs, such as N′-(1-benzylpiperidin-4-yl)acetohydrazide, provides a representative example of the data obtained. nih.gov Typically, the piperidine ring in such compounds adopts a stable chair conformation. chemrevlett.comnih.gov The analysis reveals key parameters including the crystal system, space group, and unit cell dimensions, which define the crystal lattice. For instance, studies on thiourea (B124793) derivatives of 4-amino-N-benzylpiperidine show a monoclinic crystal system. researchgate.net The refinement of this structural data leads to the precise determination of atomic coordinates, bond lengths, and angles.

Table 1: Example of Single Crystal X-ray Diffraction Data for a Piperidine Analog Data presented is for N′-(1-benzylpiperidin-4-yl)acetohydrazide, an analog of the subject compound. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 14.1480(3) |

| b (Å) | 14.1720(4) |

| c (Å) | 27.6701(7) |

| α (°) | 90 |

| β (°) | 96.956(1) |

| γ (°) | 90 |

| Volume (ų) | 5510.1(2) |

| Z (molecules/unit cell) | 4 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify and analyze hydrogen bonds, van der Waals forces, and other non-covalent interactions. nih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for an Analog Data is representative for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. iucr.orgnih.gov

| Interaction Type | Contribution (%) |

| H···H | 73.2 |

| C···H / H···C | 18.4 |

| O···H / H···O | 8.4 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture. For pharmaceutical substances like this compound, these techniques are vital for assessing purity, identifying impurities, and separating isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and speed. google.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of piperidine derivatives. nih.gov In this method, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water or a buffer and an organic solvent like acetonitrile or methanol (B129727). nih.govnih.gov

The purity of this compound can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector at a suitable wavelength. ptfarm.pl A pure compound will ideally show a single major peak. The area of this peak is proportional to the concentration of the compound. The method can be validated for linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantitation). nih.govresearcher.life

Furthermore, HPLC is critical for the separation of isomers (e.g., positional or stereoisomers), which may have different pharmacological properties. helsinki.finih.gov Chiral stationary phases or derivatization with a chiral reagent can be employed to separate enantiomers. google.com The choice of mobile phase composition, pH, column temperature, and flow rate are all critical parameters that must be optimized to achieve effective separation. researchgate.net For instance, the separation of piperine isomers has been successfully achieved using chiral stationary phases. helsinki.fi

Table 3: Example of HPLC Conditions for the Analysis of Piperidine Derivatives This table presents a compilation of typical conditions used for analyzing various piperidine analogs. nih.govnih.gov

| Parameter | Condition 1 | Condition 2 |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) | Inertsil C18 (250 x 4.6 mm) |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile (MeCN) | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (MeCN) |

| Gradient/Isocratic | Gradient: 5% to 95% B | Isocratic: 32% A, 68% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-VIS (210, 254, 280 nm) | UV |

| Column Temperature | Ambient | 30°C |

Theoretical and Computational Chemistry Studies of 3 Piperidin 4 Yl Phenyl Methanamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the intrinsic properties of (3-(Piperidin-4-yl)phenyl)methanamine at the atomic level.

Density Functional Theory (DFT) Calculations (e.g., B3LYP method, basis set selection)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying organic molecules. The B3LYP hybrid functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently selected for these calculations. researchgate.net This method has demonstrated reliable performance for a wide array of organic compounds. researchgate.net

The choice of basis set is critical for the accuracy of the calculations. For a molecule like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly used. researchgate.netkahedu.edu.in These sets include polarization functions ((d,p)) on heavy atoms and hydrogens, respectively, which are essential for accurately describing the anisotropic electron distribution in chemical bonds. For more precise calculations of electronic properties, diffuse functions may be added (e.g., 6-311++G(d,p)), which are important for describing regions of space far from the nuclei. researchgate.net

Table 1: Common DFT Functionals and Basis Sets in Molecular Modeling

| Method/Basis Set | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid DFT functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Widely used for geometry optimization, frequency calculations, and electronic properties of organic molecules. researchgate.net |

| 6-31G(d,p) | A double-zeta split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p). | A standard choice for balancing accuracy and computational efficiency in geometry optimizations. |

| 6-311++G(d,p) | A triple-zeta split-valence basis set with diffuse functions (+) on both heavy and hydrogen atoms. | Used for more accurate energy and electronic property calculations, especially for systems with anions or weak interactions. researchgate.net |

| cc-pVTZ | A correlation-consistent triple-zeta basis set. | Often used for high-accuracy single-point energy calculations on an optimized geometry. nih.gov |

Geometry Optimization and Conformational Energy Landscape Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The conformational landscape of this molecule is complex due to the flexibility of the piperidine (B6355638) ring and the rotational freedom of the bonds connecting the structural fragments. The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. niscpr.res.in However, the orientation of the phenylmethanamine substituent at the C4 position can be either axial or equatorial. Computational analysis can quantify the energy difference between these conformers. Generally, for bulky substituents on a piperidine or cyclohexane (B81311) ring, the equatorial position is energetically favored to avoid 1,3-diaxial interactions. nih.gov

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating key dihedral angles to identify all low-energy conformers and the transition states that separate them.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Piperidine Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.10 |

| 3 | Twist-Boat | - | 5.50 |

Note: These values are illustrative for a 4-substituted piperidine and represent the type of data generated from conformational analysis. The equatorial conformer is set as the reference energy.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP))

The electronic structure dictates the chemical reactivity and intermolecular interactions of a molecule. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely localized on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO may be distributed over the aromatic system.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies regions of negative electrostatic potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net In this compound, the nitrogen atoms of the piperidine and methanamine groups would be expected to be regions of high electron density (red), making them potential sites for protonation or hydrogen bonding.

Table 3: Calculated Electronic Properties (Representative Values)

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

Note: These values are representative for a molecule of this type and are generated via DFT calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)

DFT calculations are highly effective in predicting spectroscopic properties. The calculation of harmonic vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. nih.gov Specific vibrational modes, such as N-H stretching from the amine and piperidine groups, C-H stretching from the aromatic ring, and C-N stretching, can be identified. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. epstem.net

The prediction of electronic transitions is achieved using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the phenyl chromophore, likely involving π→π* transitions. researchgate.net

Table 4: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (NH₂) | 3450 |

| C-H Stretch | Aromatic Ring | 3100 |

| C-H Stretch | Aliphatic (CH₂, CH) | 2950 |

| C=C Stretch | Aromatic Ring | 1600, 1480 |

| C-N Stretch | Piperidine/Amine | 1150 |

Note: These are typical, unscaled frequency values predicted by DFT calculations for the indicated functional groups.

Molecular Modeling and Simulation Studies

While quantum calculations examine static molecular properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable for chemical, non-biological context)

Molecular Dynamics (MD) simulations model the motion of atoms and molecules over a period of time by solving Newton's equations of motion. mdpi.com In a non-biological chemical context, MD simulations of this compound can be used to study its conformational dynamics in various solvent environments. For instance, a simulation could track the transitions between axial and equatorial conformers of the piperidine ring or the rotational behavior of the phenyl group. nih.gov

These simulations provide insights into how the molecule explores its conformational space at a given temperature and pressure. Properties such as the root-mean-square deviation (RMSD) can be monitored to assess structural stability, while the radius of gyration (Rg) can describe the molecule's compactness over time. mdpi.com Such studies are valuable for understanding how the molecule's flexibility and average structure are influenced by its environment, which is crucial for predicting its physical properties and behavior in solution.

Docking Studies to Investigate Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This analysis provides a purely theoretical examination of the non-covalent chemical interactions that would stabilize such a complex, without assessing biological binding affinity. For this compound, a docking study would elucidate the nature of its interactions within a hypothetical binding pocket.

Key interactions that would be analyzed include:

Hydrogen Bonds: The primary amine (-CH₂NH₂) and the secondary amine (-NH-) in the piperidine ring are potent hydrogen bond donors. The nitrogen atoms themselves can act as hydrogen bond acceptors. These interactions are crucial for molecular recognition and stability within a binding site.